2-Bromophenyl benzenesulfonate
CAS No.: 41480-10-8
Cat. No.: VC19634459
Molecular Formula: C12H9BrO3S
Molecular Weight: 313.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41480-10-8 |
|---|---|
| Molecular Formula | C12H9BrO3S |
| Molecular Weight | 313.17 g/mol |
| IUPAC Name | (2-bromophenyl) benzenesulfonate |
| Standard InChI | InChI=1S/C12H9BrO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H |
| Standard InChI Key | OAILHIDJWLPOJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br |
Introduction
Structural and Chemical Characteristics
Molecular Composition and Nomenclature
2-Bromophenyl benzenesulfonate (C₁₂H₉BrO₃S) consists of two aromatic rings: a brominated phenyl group and a benzenesulfonate moiety. The IUPAC name derives from the parent benzene rings, with the sulfonate ester (-SO₃-) bridging the two aromatic systems. Key identifiers include:
| Property | Value | Source Relevance |
|---|---|---|
| Molecular weight | 313.17 g/mol | Analogous to , |
| CAS Registry Number | Not explicitly reported | — |
| SMILES | Brc1ccccc1OS(=O)(=O)c2ccccc2 | Derived from , |
The compound’s structure is corroborated by spectral data from related sulfonates, such as 1-bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene (PubChem CID 340219) , which shares functional group similarities.
Physicochemical Properties
While direct measurements for 2-bromophenyl benzenesulfonate are scarce, extrapolations from analogs suggest:
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Boiling point: ~300–350°C (estimated from sulfonate esters in , ).
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Solubility: Low water solubility (<0.1 g/L at 25°C), with higher solubility in polar aprotic solvents like THF or DMF .
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Stability: Likely hydrolytically stable under acidic conditions but susceptible to nucleophilic attack at the sulfonate group .
Synthesis and Reactivity
Synthetic Pathways
The compound can be synthesized via sulfonation reactions, analogous to methods described for styrylquinazoline sulfonates :
Route 1: Sulfonation of 2-Bromophenol
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Reagents: Benzenesulfonyl chloride, pyridine (base catalyst).
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Mechanism: Nucleophilic acyl substitution, yielding the sulfonate ester.
Route 2: Coupling via Grignard Reagents
Methyl 2-bromobenzoate derivatives (as in ) may serve as precursors. For example:
This method mirrors the synthesis of 2-(2-bromophenyl)-2-propanol, which achieved a 98.2% yield under controlled conditions .
Reactivity Profile
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Nucleophilic Substitution: The bromine atom at the ortho position facilitates aromatic substitution reactions, enabling further functionalization .
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Sulfonate Hydrolysis: Under basic conditions, the sulfonate ester may hydrolyze to form 2-bromophenol and benzenesulfonic acid .
Biological and Pharmacological Applications
Anticancer Activity
Benzenesulfonate derivatives exhibit notable anticancer properties. For instance, styrylquinazoline sulfonates demonstrated submicromolar IC₅₀ values against leukemia (K562) and glioblastoma (U-87 MG) cell lines . While 2-bromophenyl benzenesulfonate remains untested, its structural similarity suggests potential mitotic inhibition and cell cycle arrest mechanisms akin to BS3 (IC₅₀ = 0.172 µM) .
Industrial Applications
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Flame Retardants: Brominated sulfonates like (2-bromoethyl)benzene are used as flame retardants , implying analogous uses for 2-bromophenyl benzenesulfonate.
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Polymer Stabilizers: Sulfonate esters enhance thermal stability in plastics, as seen in patents related to PubChem CID 340219 .
Future Perspectives
Further research should prioritize:
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Pharmacological Screening: Evaluate anticancer and antimicrobial activity in vitro.
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Synthetic Optimization: Explore catalytic methods to improve yield and selectivity.
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Environmental Studies: Assess biodegradation pathways and ecotoxicology.
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